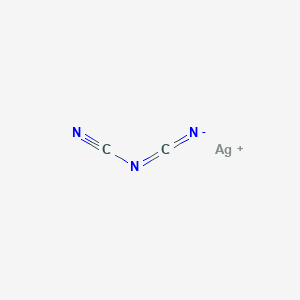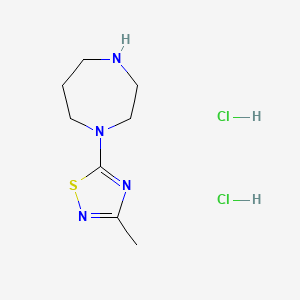
Cyanocyanamide Silver Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanocyanamide Silver Salt, also known as Cyanamide, cyano-, silver(1+) salt, is a compound with the molecular formula C2HAgN3. It is a silver salt derivative of cyanamide, characterized by its unique nitrogen-carbon-nitrogen (NCN) connectivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyanocyanamide Silver Salt typically involves the reaction of cyanamide with a silver salt, such as silver nitrate (AgNO3). The reaction is carried out in an aqueous medium, where cyanamide acts as a ligand, coordinating with the silver ion to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Cyanocyanamide Silver Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different silver-containing species.
Reduction: It can be reduced to elemental silver and other nitrogen-containing compounds.
Substitution: this compound can participate in substitution reactions, where the silver ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are often used.
Substitution: Reactions typically involve other metal salts, such as copper(II) sulfate (CuSO4) or zinc chloride (ZnCl2).
Major Products Formed: The major products formed from these reactions include various silver compounds, elemental silver, and nitrogen-containing organic compounds .
Aplicaciones Científicas De Investigación
Cyanocyanamide Silver Salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Cyanocyanamide Silver Salt exerts its effects involves the interaction of the silver ion with biological molecules. The silver ion can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. Additionally, the compound can participate in redox reactions, generating reactive oxygen species that further contribute to its biological activity .
Comparación Con Compuestos Similares
Calcium Cyanamide (CaNCN): Used as a fertilizer and in the production of ammonia and nitric acid.
Copper Cyanamide (CuNCN): Known for its catalytic properties in organic synthesis.
Zinc Cyanamide (ZnNCN): Utilized in various industrial applications, including as a catalyst and in the production of polymers.
Uniqueness: Cyanocyanamide Silver Salt is unique due to its combination of the cyanamide moiety with the antimicrobial properties of silver. This dual functionality makes it particularly valuable in applications requiring both chemical reactivity and antimicrobial activity .
Propiedades
Fórmula molecular |
C2AgN3 |
|---|---|
Peso molecular |
173.91 g/mol |
Nombre IUPAC |
silver;cyanoiminomethylideneazanide |
InChI |
InChI=1S/C2N3.Ag/c3-1-5-2-4;/q-1;+1 |
Clave InChI |
JSFMCJBSPUHNHS-UHFFFAOYSA-N |
SMILES canónico |
C(=[N-])=NC#N.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)



![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)







